2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethan-1-ol
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Overview
Description
2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.303 g/mol It is an aryl compound, characterized by the presence of a pyrimidine ring substituted with a methoxyphenoxy group and an ethanolamine moiety
Preparation Methods
The synthesis of 2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol typically involves multiple steps. One common synthetic route starts with the preparation of 4-(4-methoxyphenoxy)pyrimidine, which is then reacted with methylamine and ethanolamine under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired product formation.
Scientific Research Applications
2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting antiviral and anticancer activities .
Comparison with Similar Compounds
2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol can be compared with other similar compounds, such as:
Mequinol: A compound with a similar methoxyphenoxy group but different biological activities.
Pyrimidine derivatives: Compounds like 2-aminopyrimidine, which share the pyrimidine core but differ in their substituents and applications. The uniqueness of 2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
607723-69-3 |
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Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino]ethanol |
InChI |
InChI=1S/C14H17N3O3/c1-19-12-2-4-13(5-3-12)20-14-8-11(16-10-17-14)9-15-6-7-18/h2-5,8,10,15,18H,6-7,9H2,1H3 |
InChI Key |
RUDDZABGCBKTST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=NC(=C2)CNCCO |
Origin of Product |
United States |
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